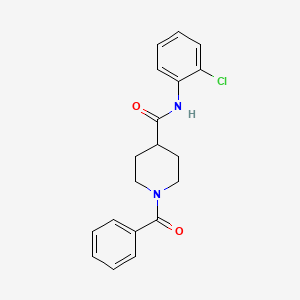
N-benzyl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide, also known as BIX-01294, is a small molecule inhibitor that targets histone methyltransferase G9a. This molecule has gained attention in the scientific community due to its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and viral infections.
作用機序
N-benzyl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide targets the histone methyltransferase G9a, which is responsible for the methylation of histone H3 lysine 9 (H3K9). Methylation of H3K9 is associated with gene silencing and is involved in the regulation of various cellular processes such as cell differentiation, proliferation, and apoptosis. This compound inhibits the activity of G9a by binding to its SET domain, which is responsible for the catalytic activity of the enzyme. Inhibition of G9a leads to a decrease in H3K9 methylation, resulting in the activation of genes that are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, this compound induces apoptosis and cell cycle arrest by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In neuronal cells, this compound improves cognitive function by enhancing synaptic plasticity and reducing neuroinflammation. In viral infections, this compound inhibits viral replication by interfering with the viral chromatin structure.
実験室実験の利点と制限
N-benzyl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. This compound has been extensively studied in various cell types and animal models, providing a wealth of information on its mechanism of action and therapeutic potential. However, this compound has some limitations for lab experiments. It is a relatively non-specific inhibitor that can target other histone methyltransferases besides G9a. This compound can also have off-target effects on other cellular processes, which can complicate its interpretation in lab experiments.
将来の方向性
N-benzyl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide has several potential future directions for research. One direction is the development of more potent and selective inhibitors of G9a that can be used for therapeutic purposes. Another direction is the investigation of the role of G9a in other diseases such as cardiovascular diseases and metabolic disorders. Additionally, the combination of this compound with other therapies such as immunotherapy and gene therapy can be explored for enhanced therapeutic efficacy.
合成法
N-benzyl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide can be synthesized in a few steps starting from commercially available starting materials. The synthesis involves the reaction of 2-ethyl-5-nitro-1H-benzo[d]imidazole with benzylamine, followed by reduction of the nitro group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with ethyl chloroformate and phthalic anhydride to give the final product, this compound.
科学的研究の応用
N-benzyl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Studies have also shown that this compound can sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In viral infections, this compound has been shown to inhibit the replication of human cytomegalovirus and herpes simplex virus.
特性
IUPAC Name |
N-benzyl-2-ethyl-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-20-17(22)14-9-8-13(10-15(14)18(20)23)16(21)19-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRQRJYHQXRXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-amino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5854413.png)
![1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5854421.png)
![ethyl [(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5854430.png)

![3-[1-(3-acetylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5854445.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5854464.png)
![methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate](/img/structure/B5854468.png)
![methyl 4-ethyl-5-methyl-2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5854483.png)


